molecular formula C6H9N3O2 B094056 Dihydro-6-imino-1,3-dimethyluracil CAS No. 17743-04-3

Dihydro-6-imino-1,3-dimethyluracil

Cat. No. B094056
CAS RN: 17743-04-3
M. Wt: 155.15 g/mol
InChI Key: HBFKTNIVBGBQSS-UHFFFAOYSA-N
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Description

Dihydro-6-imino-1,3-dimethyluracil is a chemical compound with the molecular formula C6H9N3O2 . It is also known by other names such as Doxofylline Impurity 27 and 1,3-dimethyl-6-iminouracil .


Molecular Structure Analysis

The molecular structure of Dihydro-6-imino-1,3-dimethyluracil is based on its molecular formula, C6H9N3O2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the available resources.


Physical And Chemical Properties Analysis

The predicted boiling point of Dihydro-6-imino-1,3-dimethyluracil is 204.7±23.0 °C, and its predicted density is 1.38±0.1 g/cm3 . Its pKa value is predicted to be 1.96±0.20 .

Scientific Research Applications

  • Synthesis of Uracil Derivatives : Electroreductive coupling of 1,3-dimethyluracil with aromatic ketones, leading to the synthesis of 6-substituted and cis-5,6-disubstituted 5,6-dihydro-1,3-dimethyluracils. These uracils are transformed into various other substituted uracils and oxazolizin derivatives (Kise, Hamada, & Sakurai, 2016).

  • Chemotherapeutic Agent Research : Investigation of 5-dimethylaminomethylene-6-imino-1,3-dimethyluracil hydrochloride in the synthesis of bi- and tricyclic heterocyclic compounds for potential chemotherapeutic applications. However, the compounds were found inactive in chemotherapeutic screenings (Ram, Berghe, & Vlietinck, 1988).

  • Formation of β-Chalcones and Pyrimidinodiazepines : The reaction of 5,6-diamino-1,3-dimethyluracil with halogen derivatives of chalcones yields β-(5-amino-6-imino-1,3-dimethyluracil)chalcones and conditions for their cyclocondensation to pyrimidinodiazepines (Orlov et al., 1992).

  • Microwave-promoted Aza-Diels-Alder Reaction : Utilization in a microwave-promoted aza-Diels-Alder reaction with aldimines for constructing dihydropyrido[4,3-d]pyrimidines. This process is significant for its clean, efficient, and rapid synthesis (Sarma, Sarmah, & Prajapati, 2012).

  • Photochemical and Free Radical Induced Reactions : Study of the photoexcited and free radical induced reactions of 1,3-dimethyluracil in alcohols, leading to various hydrated and dimer products (Shetlar, 1976).

  • Synthesis of Mesogenic Compounds : Synthesis of mesogenic compounds consisting of 6-amino-1,3-dimethyluracil and biphenyl ester, exhibiting mesophase in certain compounds, which is relevant in the study of liquid crystals and related materials (Mohammad, Yeap, & Osman, 2014).

properties

IUPAC Name

6-imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKTNIVBGBQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863920
Record name 6-Imino-1,3-dimethyl-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-6-imino-1,3-dimethyluracil

CAS RN

17743-04-3
Record name Dihydro-6-imino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17743-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-6-imino-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017743043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-6-imino-1,3-dimethyluracil
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.927
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Qi, C Li, Y Bai, X Hu, T Song, Y Xiao, C Xie - Journal of Crystal Growth, 2022 - Elsevier
6-amino-1,3-dimethyl-5-nitrosouracil (NAU) is an important intermediate for the synthesis of caffeine and theophylline, usually in the form of monohydrate. However, NAU·H 2 O is …
Number of citations: 2 www.sciencedirect.com

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